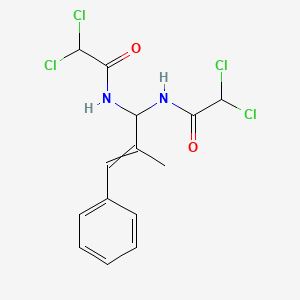
N,N'-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) is a complex organic compound characterized by its unique structure, which includes a phenyl group and dichloroacetamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) typically involves a multi-step process. One common method includes the reaction of 2-methyl-1-phenylprop-1-ene with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichloroacetamide moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2-chloroacetamide)
- N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dibromoacetamide)
Uniqueness
N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) is unique due to the presence of dichloroacetamide groups, which confer distinct chemical reactivity and biological activity. The dichloroacetamide moieties enhance the compound’s ability to participate in nucleophilic substitution reactions and may also contribute to its potential therapeutic properties.
Eigenschaften
CAS-Nummer |
58085-02-2 |
|---|---|
Molekularformel |
C14H14Cl4N2O2 |
Molekulargewicht |
384.1 g/mol |
IUPAC-Name |
2,2-dichloro-N-[1-[(2,2-dichloroacetyl)amino]-2-methyl-3-phenylprop-2-enyl]acetamide |
InChI |
InChI=1S/C14H14Cl4N2O2/c1-8(7-9-5-3-2-4-6-9)12(19-13(21)10(15)16)20-14(22)11(17)18/h2-7,10-12H,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
GKTIJVACUJVDSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)

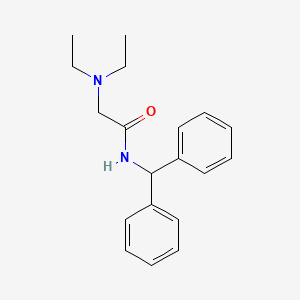
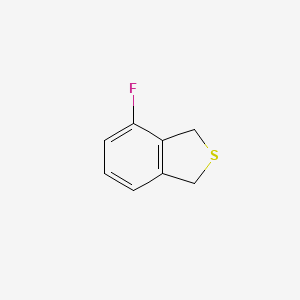
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
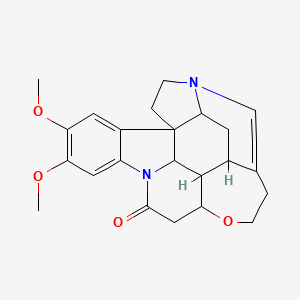
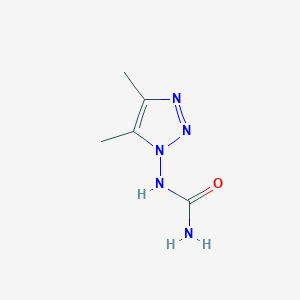
![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)


![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
